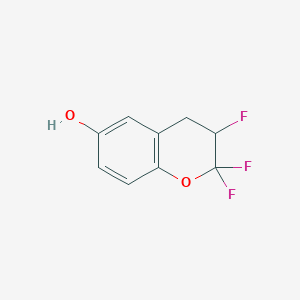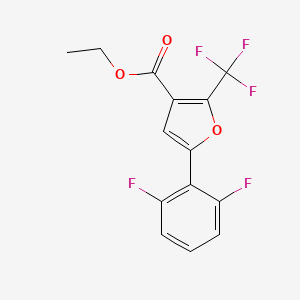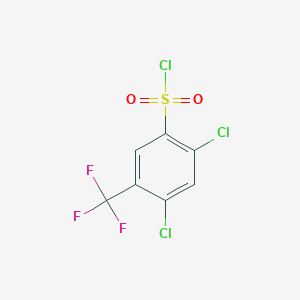![molecular formula C13H10F3NO4 B6312622 Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 53872-23-4](/img/structure/B6312622.png)
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (M5M2TFPC) is a synthetic organic compound that has been studied for its potential applications in scientific research. It was first synthesized in the early 1990s and has since been studied for its biological and biochemical properties.
科学研究应用
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a probe for studying the structure and function of enzymes, as a reagent for the synthesis of new compounds, and as a tool for studying the interactions between proteins and small molecules. It has also been used to study the effects of small molecules on the activity of enzymes, as well as to study the effects of drugs on the activity of enzymes.
作用机制
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate binds to the active site of enzymes, which is the region where the enzyme catalyzes its reaction. This binding results in a conformational change in the enzyme, which can result in an increase or decrease in the enzyme's activity. In some cases, the binding of Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate to the enzyme can result in an allosteric effect, which is a change in the enzyme's activity that is not directly related to the binding of the compound.
Biochemical and Physiological Effects
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of other enzymes, such as tyrosine kinases and serine/threonine kinases, which are involved in signal transduction pathways. In addition, it has been shown to have an effect on the expression of genes involved in cell proliferation and apoptosis.
实验室实验的优点和局限性
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solutions, and has a low toxicity. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to using Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate for laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, it can be difficult to accurately measure the concentration of Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate in solution, which can make it difficult to determine the exact amount of the compound that is needed for an experiment.
未来方向
There are several potential future directions for the use of Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate in scientific research. It could be used to study the interactions between small molecules and proteins, as well as to study the effects of drugs on enzyme activity. It could also be used to study the structure and function of enzymes, as well as to study the effects of small molecules on gene expression. In addition, it could be used to study the effects of small molecules on cell proliferation and apoptosis. Finally, it could be used to study the effects of drugs on the activity of enzymes, as well as to study the effects of drugs on gene expression.
合成方法
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate can be synthesized using a series of chemical reactions starting from 4-(trifluoromethyl)phenol. The first step is to react 4-(trifluoromethyl)phenol with 1,3-dichloropropene in the presence of a base to form 4-(trifluoromethyl)benzaldehyde. This is then reacted with aqueous sodium hydroxide and sodium nitrite to form methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate. The reaction is carried out at room temperature and the product is isolated by filtration and dried.
属性
IUPAC Name |
methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-3-5-8(6-4-7)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXFKFXVGWGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)


![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)


![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)